![molecular formula C14H9ClN4 B2873211 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile CAS No. 74413-96-0](/img/structure/B2873211.png)
2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile” is a pyrazole derivative . Pyrazole derivatives are known for their wide range of biological applications . This particular compound has been used as a key starting material for the construction of a variety of novel heterocyclic moieties .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. One method involves the one-pot, three-component reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and ammonium acetate . Another method involves the use of hydrazide-hydrazone, namely, N’-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-cyanoacetohydrazide as a key starting material .Molecular Structure Analysis
The molecular structure of this compound has been characterized by elemental analysis, 1H-NMR, 13C-NMR, and UV-Visible spectral data . The crystal structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied . The reactions involve acylation, chlorination, and other processes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula and weight. It also exhibits interesting photochromic behavior in the crystalline and solution phase .Applications De Recherche Scientifique
Corrosion Inhibition
One notable application of pyrazolone derivatives, including those structurally similar to 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile, is in corrosion inhibition. A study showed that certain pyrazolone derivatives effectively inhibit corrosion in N80 steel, especially in acidic environments like 15% HCl. These derivatives also exhibited good performance in electrochemical and surface analysis, emphasizing their potential as corrosion inhibitors (Ansari et al., 2016).
Heterocyclic Synthesis
Pyrazolone derivatives are also vital in heterocyclic chemistry. Research demonstrates their utility in synthesizing various pyrazole, pyridine, and pyrimidine derivatives. These compounds find use in developing novel chemical entities with potential applications in pharmaceuticals and materials science (Fadda et al., 2012).
Antibacterial Activity
Certain pyrazolone derivatives exhibit significant antibacterial properties. A study on novel oxadiazoles derivatives, structurally related to the compound , found that these compounds displayed promising antibacterial activity against various bacterial strains. Such findings underscore the potential of these derivatives in developing new antibacterial agents (Rai et al., 2009).
Anticancer Properties
Pyrazolone derivatives have shown potential in anticancer research. A study on thiadiazoles and thiazoles incorporating a pyrazole moiety revealed that these compounds exhibited a concentration-dependent inhibitory effect on breast carcinoma cells. These findings highlight the possible use of pyrazolone derivatives in cancer treatment (Gomha et al., 2014).
Molluscicidal Activity
Research on pyrazole derivatives also extends to their use as molluscicides. Studies have shown that certain pyrazole derivatives, including those structurally akin to this compound, exhibit moderate molluscicidal activity against specific snail species. Such properties are crucial for controlling snail populations that are vectors for diseases like schistosomiasis (Abdelrazek et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c1-10-13(7-11(8-16)9-17)14(15)19(18-10)12-5-3-2-4-6-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULGJXCYHRHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C#N)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2873130.png)
![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2873131.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2873132.png)
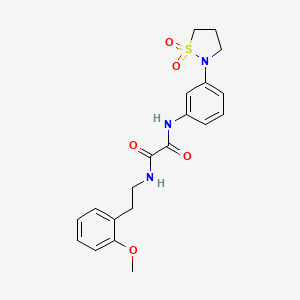
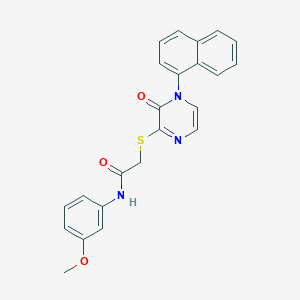
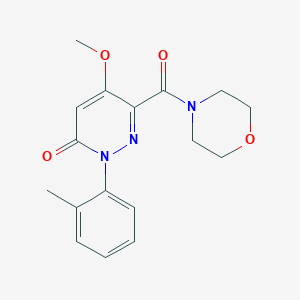
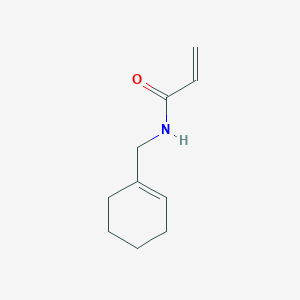

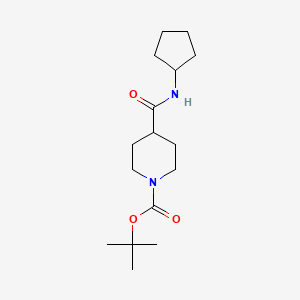
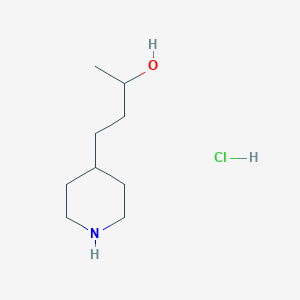
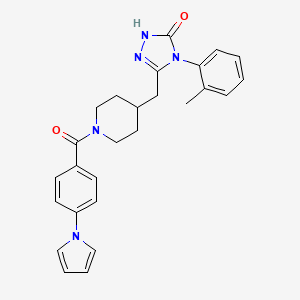
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)
